2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-14(2)20-12-23(19(13)25)11-18(24)21-15-4-6-16(7-5-15)22-9-8-17(10-22)26-3/h4-7,12,17H,8-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTFLJSKNBWITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a synthetic organic molecule with a complex structure that integrates various chemical functionalities. This compound is of interest in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and infectious disease treatment.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.36 g/mol. The structure features a pyrimidine moiety, an acetamide group, and a methoxypyrrolidine substituent. The unique combination of these components may confer specific biological activities.
Anticancer Potential
Research indicates that compounds with similar structural features to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrimidine rings have been shown to possess antiproliferative activity against HepG2 (IC50 = 0.9 μM) and MCF-7 (IC50 = 14.7 μM) cell lines, suggesting that this compound may also exhibit similar properties .
The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies can elucidate the binding affinities of the compound to target proteins involved in cancer progression.
Antimicrobial Activity
Given its structural characteristics, this compound may also possess antimicrobial properties. Compounds with similar frameworks have shown efficacy against various bacterial strains, indicating that This compound could be explored as a potential antibiotic agent .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Anticonvulsant Activity : A study on N-phenylacetamide derivatives demonstrated significant anticonvulsant effects in animal models, suggesting that similar compounds may share this property due to structural similarities .
- Cytotoxicity Studies : In vitro assays have highlighted the cytotoxic potential of pyrimidine-based compounds against cancer cell lines, supporting further investigation into the biological effects of This compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.36 g/mol |
| Anticancer Activity (IC50) | HepG2: 0.9 μM; MCF-7: 14.7 μM |
| Antimicrobial Activity | Potentially effective |
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyrimidinone vs. Pyridazinone: The target compound’s pyrimidinone core (vs.
- Substituent Effects: The 4,5-dimethyl groups on the pyrimidinone enhance steric bulk compared to the thioether-linked pyrimidine in , which may influence target affinity and metabolic stability .
Aryl Moieties
- The 3-methoxypyrrolidine group in the target compound offers a balance of hydrophilicity and conformational flexibility, contrasting with the sulfonyl-piperazine in (more polar) or the trifluoromethoxy group in (highly lipophilic).
Physicochemical and Pharmacokinetic Considerations
- Solubility : The sulfonyl-piperazine in and trifluoromethoxy in enhance aqueous solubility, whereas the target compound’s 3-methoxypyrrolidine may confer moderate solubility suitable for oral administration.
- Metabolic Stability : Thioether-containing derivatives (e.g., ) resist oxidative metabolism better than the target compound’s pyrrolidine, which may undergo CYP450-mediated oxidation .
- Bioavailability : The trifluoromethoxy group in improves membrane permeability, while the thiophene in may enhance absorption through passive diffusion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
